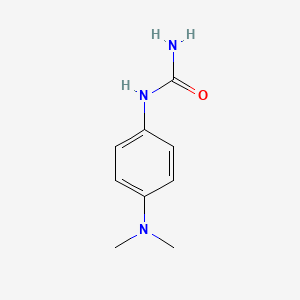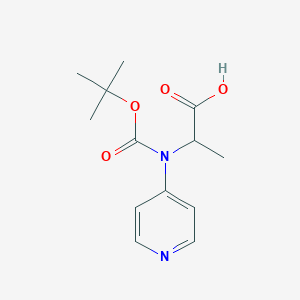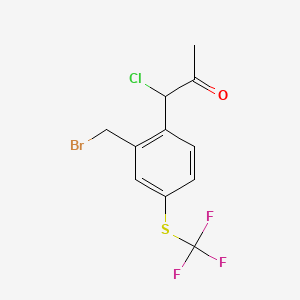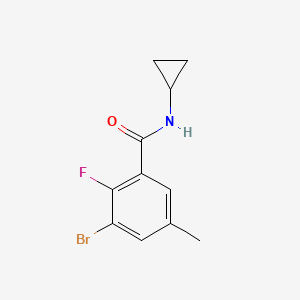
3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide: is an organic compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a cyclopropyl group attached to the nitrogen atom, a fluorine atom at the second position, and a methyl group at the fifth position of the benzamide structure . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated benzamides with biological targets .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine, fluorine, and cyclopropyl groups . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-2-fluoro-N-methylbenzamide
Comparison: Compared to these similar compounds, 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties.
Properties
Molecular Formula |
C11H11BrFNO |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
3-bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide |
InChI |
InChI=1S/C11H11BrFNO/c1-6-4-8(10(13)9(12)5-6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |
InChI Key |
DBQLICSOIFQZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


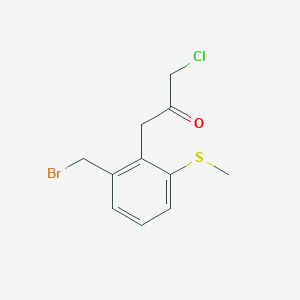
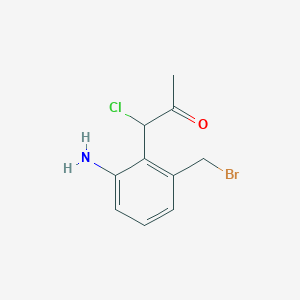
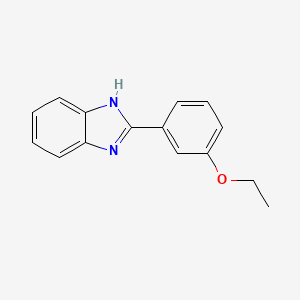
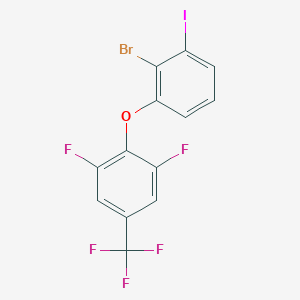
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
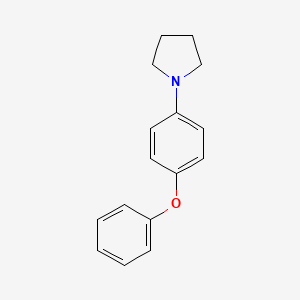
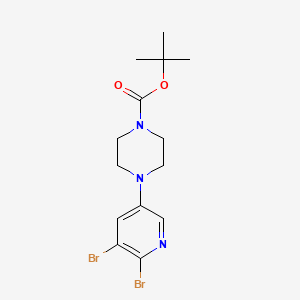
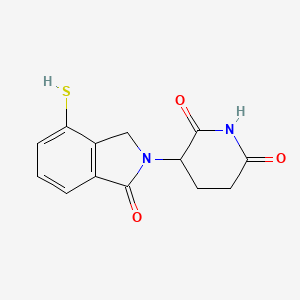
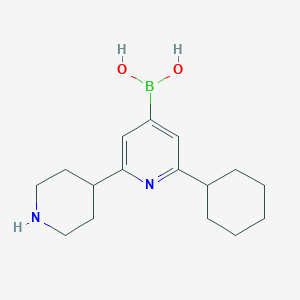
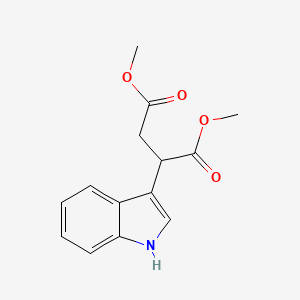
![(E)-3-(5-Trifluoromethoxy-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14071570.png)
